8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Emergence of Bicyclic Heterocycles in Medicinal Chemistry
Bicyclic heterocycles gained prominence in the mid-20th century as researchers sought compact frameworks capable of mimicking natural product architectures while enhancing metabolic stability. Imidazo[1,2-a]pyrazine, a fused bicyclic system containing two nitrogen atoms, emerged as a versatile scaffold due to its ability to engage in hydrogen bonding and π-stacking interactions. Early work focused on its synthesis via cyclocondensation reactions, but advancements in multicomponent reactions (e.g., three-component couplings involving propargyl amines and isothiocyanates) enabled efficient access to diverse derivatives.
The scaffold’s planar geometry and electron-rich character made it suitable for targeting nucleotide-binding domains in enzymes and receptors. For example, imidazo[1,2-a]pyrazines were explored as kinase inhibitors and antimicrobial agents, capitalizing on their ability to occupy hydrophobic pockets while maintaining aqueous solubility. Table 1 summarizes key structural features contributing to their bioactivity.
Table 1. Structural Attributes of Imidazo[1,2-a]pyrazines Influencing Bioactivity
Key Milestones in Imidazo[1,2-a]pyrazine Derivative Development
The 2010s marked a turning point with the development of regioselective synthetic methods. For instance, base-assisted intramolecular cyclizations enabled the construction of thiohydantoin-fused tetrahydropyrazines, expanding access to saturated derivatives like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines. This advancement allowed researchers to explore conformational restraint and stereochemical effects on target engagement.
A critical milestone was the discovery of imidazo[1,2-a]pyrazines as potent modulators of ionotropic glutamate receptors. Compound 11 (Table 2), featuring a morpholine substituent, exhibited picomolar activity against GluA1o-γ-8 receptors, highlighting the scaffold’s potential in central nervous system (CNS) therapeutics. Subsequent optimization efforts focused on improving metabolic stability and blood-brain barrier permeability, leading to derivatives such as 4-fluoropiperidine-substituted compound 14 , which maintained sub-nanomolar potency while reducing efflux transporter liability.
Table 2. Representative Imidazo[1,2-a]pyrazine Derivatives and Applications
Role of Trifluoromethyl Substituents in Bioactive Compound Design
The incorporation of trifluoromethyl (-CF₃) groups into imidazo[1,2-a]pyrazines arose from the need to balance lipophilicity and metabolic stability. Statistical analyses of -CH₃/-CF₃ substitutions revealed that while the majority of substitutions do not enhance bioactivity, a subset (9.19%) achieves ≥10-fold improvements, particularly near aromatic residues like phenylalanine and histidine. Quantum mechanics/molecular mechanics (QM/MM) calculations demonstrated that -CF₃ substitutions on aromatic systems can yield binding energy gains up to -4.36 kcal/mol, driven by electrostatic and solvation effects.
In the case of 8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the -CF₃ group at C-2 enhances electron-withdrawing character, polarizing the adjacent imidazole ring and strengthening interactions with charged residues in enzymatic active sites. This modification proved critical in the development of ENPP1 inhibitors, where compound 7 achieved nanomolar potency and improved in vivo antitumor efficacy when combined with anti-PD-1 antibodies.
Table 3. Comparative Effects of -CH₃ vs. -CF₃ Substitutions
| Parameter | -CH₃ | -CF₃ |
|---|---|---|
| Lipophilicity (LogP) | Moderate increase | Significant increase |
| Metabolic stability | Susceptible to oxidation | Enhanced resistance to CYP450 |
| Binding energy range | -1.2 to +0.8 kcal/mol | -4.36 to +0.5 kcal/mol |
| Preferred residues | Leu, Met, Cys | Phe, Met, Tyr |
Properties
IUPAC Name |
8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTNVGKBVBENMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=CN2CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670368 | |
| Record name | 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611240-70-1 | |
| Record name | 5,6,7,8-Tetrahydro-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611240-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoromethylating agents . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.
- Antiviral Properties : Research has shown that it can interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
- Antimicrobial Effects : The compound exhibits activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Enzyme Inhibition Studies
This compound has been evaluated as a potential enzyme inhibitor. Its mechanism involves binding to active sites on enzymes, which can lead to the modulation of metabolic pathways. This application is particularly relevant in the context of drug design where targeting specific enzymes can lead to therapeutic benefits.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in the synthesis of metal complexes. These complexes can exhibit unique electronic and catalytic properties useful in various chemical reactions.
Agrochemical Development
The stability and reactivity of this compound make it an attractive candidate for the development of agrochemicals. It has been explored for its potential use in pesticides and herbicides due to its ability to interact with biological systems in plants and pests.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of growth in breast cancer cell lines with IC50 values indicating potency. |
| Study B | Antiviral Effects | Showed significant reduction in viral load in vitro against influenza virus strains. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase activity with implications for cancer therapy. |
Comparison with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Structure | Similar stability but less biological activity compared to the target compound. |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives | Structure | Broader range of biological activities but lower selectivity. |
Mechanism of Action
The mechanism of action of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
Key structural variations in tetrahydroimidazo[1,2-a]pyrazine derivatives and their biological implications are summarized below:
Key Structural and Functional Insights
Role of Trifluoromethyl (-CF₃) Group :
- Present in the target compound and BIM derivatives, -CF₃ enhances binding to hydrophobic pockets (e.g., HDAC6 catalytic tunnel ) and resists oxidative metabolism .
- In Sitagliptin intermediates, -CF₃ improves docking scores (-8.5 kcal/mol) against E. coli DNA Gyrase-A, outperforming ciprofloxacin .
In 8,8-dimethyl analogs, steric bulk improves stability against enzymatic degradation but may limit solubility .
Synthetic Flexibility :
- The tetrahydroimidazo[1,2-a]pyrazine core supports diverse functionalization:
Biological Activity
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and biological potential. The trifluoromethyl group enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H10F3N3
- Molecular Weight : 205.18 g/mol
- CAS Number : 611240-70-1
The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, leading to modulation of enzymatic activity and signaling pathways. This modulation can result in therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial action.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluating a series of tetrahydroimidazo[1,2-a]pyrazine derivatives found that modifications to the core structure could enhance anticancer efficacy against various cancer cell lines. Notably, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines in vitro .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In particular, studies have shown that certain derivatives possess activity against fungal pathogens such as Sporothrix spp., indicating potential utility in treating fungal infections .
Case Study 1: TRPC5 Inhibition
A recent study synthesized pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold and evaluated their activity as TRPC5 inhibitors. Among these compounds was one closely related to this compound. This derivative exhibited significant nephroprotective effects in a rat model of hypertension-induced renal injury .
Case Study 2: Structure-Activity Relationship Studies
A structure-activity relationship (SAR) study highlighted how modifications on the imidazopyrazine ring influenced biological activity. The findings suggest that specific substitutions can enhance the compound's efficacy against targeted biological pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Lacks methyl group | Moderate anticancer activity |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives | Varies widely in substitution | Variable activity based on substitution |
| Triazolo[4,3-a]pyrazine Derivatives | Different heterocyclic structure | Lower stability compared to trifluoromethyl derivatives |
Q & A
Q. Key Considerations :
- Impurities : Borane-THF complexes may introduce silica-stable impurities; use inert atmospheres to avoid oxidation .
- Purification : Column chromatography with DCM/7N NH₃/MeOH (95:5) is effective .
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Look for characteristic signals:
- δ 3.94–1.95 ppm (broad singlets for tetrahydroimidazo ring protons) .
- δ 8.52 ppm (N=CH–Ar in hydrazone derivatives) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 301.06) confirm molecular weight .
- IR Spectroscopy : Absorptions at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate functional groups .
Advanced: How do structural modifications in the fused bicyclic system impact biological activity?
Methodological Answer:
- Ring Saturation : Partial saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated) enhances metabolic stability and NaV1.7 inhibition (10-fold potency increase in aryl sulfonamides) .
- Heteroatom Positioning : 6,5-fused systems (vs. 5,6-fused) improve target engagement; e.g., imidazo[1,2-a]pyrazine 13 showed superior activity over imidazo[1,5-a]pyrazine 12 .
- Substituent Effects : Trifluoromethyl groups at position 2 enhance lipophilicity and receptor binding .
Table 1 : SAR of Fused Bicyclic Derivatives
| Compound | Ring System | IC₅₀ (NaV1.7) | Notes |
|---|---|---|---|
| 12 | 5,6-fused | Inactive | Low solubility |
| 13 | 6,5-fused | 0.1 µM | Improved potency |
Advanced: What strategies mitigate instability during synthesis and storage?
Methodological Answer:
- Oxygen Sensitivity : Use degassed solvents and Schlenk techniques; avoid silica gel purification for intermediates prone to oxidation .
- Moisture Control : Store under inert gas (N₂/Ar) at –20°C; lyophilize hygroscopic derivatives .
- Reaction Quenching : Methanol effectively neutralizes residual borane after reduction steps .
Advanced: How can enantioselective synthesis be achieved for chiral analogs?
Methodological Answer:
- Catalytic Hydrogenation : Use Ru/N-heterocyclic carbene (NHC) catalysts for asymmetric hydrogenation of imidazo[1,2-a]pyridines.
- Conditions : 30 psi H₂, 20°C, 24h.
- Outcomes : Enantiomeric ratios up to 98:2, yields >80% .
- Chiral Auxiliaries : Introduce tert-butyl carbamate (Boc) groups to direct stereochemistry during cyclization .
Basic: What analytical methods are recommended for detecting nitrosamine impurities?
Methodological Answer:
- LC-MS/MS : Quantify 7-nitroso derivatives (e.g., NTTP) using FDA-recommended methods (LOD: 0.5 ppb) .
- Sample Prep : Solid-phase extraction (SPE) with C18 columns and methanol elution .
- Acceptable Limits : FDA-set AI limit for NTTP is 37 ng/day based on surrogate NTHP toxicity data .
Advanced: What pharmacological assays evaluate this compound’s antimalarial potential?
Methodological Answer:
- In Vitro :
- In Vivo :
Basic: What are the safety protocols for handling trifluoromethyl intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid inhalation/dermal contact .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
- Spill Response : Absorb with vermiculite; avoid water to prevent exothermic reactions .
Advanced: How can computational modeling guide the optimization of this scaffold?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to PfATP4 (malaria target) or NaV1.7 (pain target) .
- QSAR Models : Correlate logP values (2.5–3.5) with membrane permeability and bioavailability .
- MD Simulations : Assess conformational stability of tetrahydroimidazo rings in aqueous vs. lipid environments .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch Reactors : Optimize hydrogenation steps using Parr reactors for consistent pressure control .
- Cost Reduction : Replace HATU with cheaper coupling agents (e.g., EDCI) for amide bond formation .
- Yield Improvement : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) for large-scale purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
